molecular formula C14H22N2 B3005416 (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine CAS No. 2089246-35-3

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Cat. No. B3005416
CAS RN: 2089246-35-3
M. Wt: 218.344
InChI Key: OMJZRIGOKXUQEC-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, also known as (S)-N-Benzylpiperidine-N-methylmethanamine, is a chemical compound with potential therapeutic applications. It belongs to the class of psychoactive substances known as stimulants and has been studied extensively for its effects on the central nervous system. In

Scientific Research Applications

Comprehensive Analysis of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine Applications

The compound (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, also known as 1-[(2S)-1-benzylpiperidin-2-yl]-N-methylmethanamine, is a piperidine derivative. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their wide range of biological activities. Below is a detailed analysis of the unique applications of this compound in scientific research:

Drug Synthesis and Design: Piperidine derivatives are foundational blocks in drug construction. Their synthesis is a critical aspect of pharmaceutical development, with these compounds being integral to more than twenty classes of pharmaceuticals . The versatility of piperidine derivatives allows for the creation of a diverse array of medicinal products.

Pharmacological Applications: Piperidine derivatives exhibit a broad spectrum of pharmacological activities. They are utilized in the development of drugs with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .

Biological Activity Research: The biological activities of piperidine derivatives are of great interest in scientific research. Studies focus on understanding their interaction with biological systems, which is crucial for the development of new therapeutic agents.

Chemical Synthesis Methodologies: Research into piperidine derivatives includes developing new methods for their synthesis. This involves intra- and intermolecular reactions leading to various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Catalysis: Piperidine derivatives can act as catalysts in chemical reactions. Their role in catalysis is explored to improve the efficiency and selectivity of chemical processes.

Environmental Applications: The reactivity and functionalization of piperidine derivatives make them candidates for environmental applications, such as in the remediation of pollutants and wastewater treatment .

Nanotechnology: Piperidine derivatives may be used to functionalize silica-based nanoparticles, which have applications in drug delivery, biomedical applications, and advanced catalysis .

Antioxidant Properties: Natural piperidine derivatives, such as those found in the Piperaceae family, exhibit powerful antioxidant actions. This property is harnessed in various applications, including the treatment of diseases where oxidative stress is a contributing factor .

properties

IUPAC Name

1-[(2S)-1-benzylpiperidin-2-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15-11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJZRIGOKXUQEC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

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